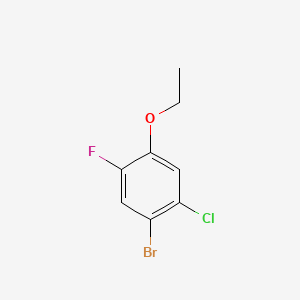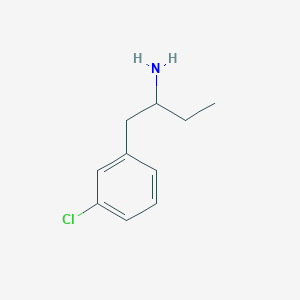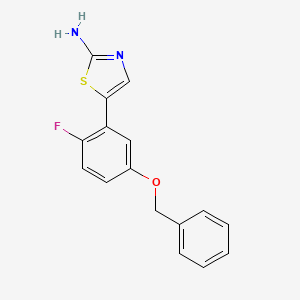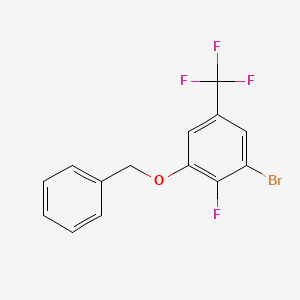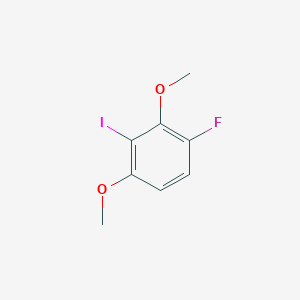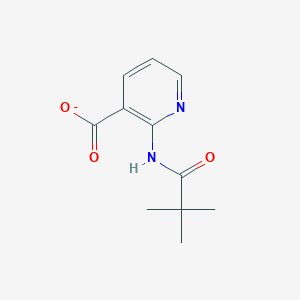
3-Phenylindolizine-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylindolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. . The structure of this compound consists of an indolizine core with a phenyl group at the 3-position and a carboxylic acid group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylindolizine-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of substituted pyridines or pyrroles. For instance, the reaction of 1-cyanocyclopropane-1-carboxylic acid with iodine and a base can lead to the formation of indolizine derivatives . Another method involves the radical cyclization of suitable precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions and oxidative coupling approaches are often employed to achieve efficient synthesis on a larger scale .
化学反応の分析
Types of Reactions
3-Phenylindolizine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indolizine oxides, while reduction can produce indolizine alcohols .
科学的研究の応用
3-Phenylindolizine-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and functional materials.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of organic fluorescent molecules and other advanced materials.
作用機序
The mechanism of action of 3-Phenylindolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Phenylindolizine-1-carboxylic acid include other indolizine derivatives, such as:
- 1-Cyanoindolizines
- 3-Cyanoindolizines
- Indole-3-acetic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 3-position and the carboxylic acid group at the 1-position allows for unique interactions and reactivity compared to other indolizine derivatives .
特性
分子式 |
C15H11NO2 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
3-phenylindolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-10-14(11-6-2-1-3-7-11)16-9-5-4-8-13(12)16/h1-10H,(H,17,18) |
InChIキー |
KBTFJAAHCFOQFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C3N2C=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


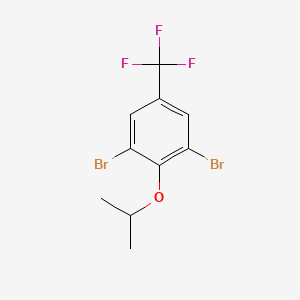
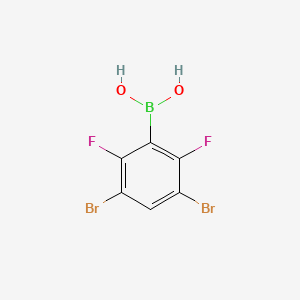
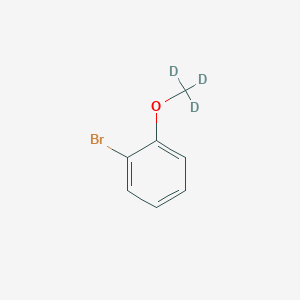
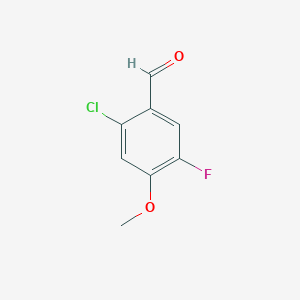
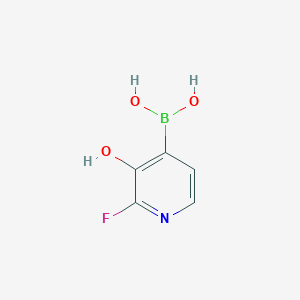
![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)
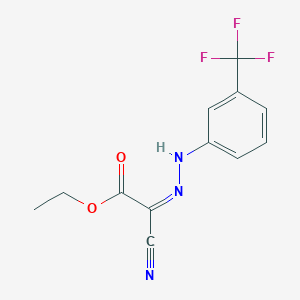
![Potassium (3-oxabicyclo[3.1.0]hexan-1-YL)trifluoroborate](/img/structure/B14029241.png)
